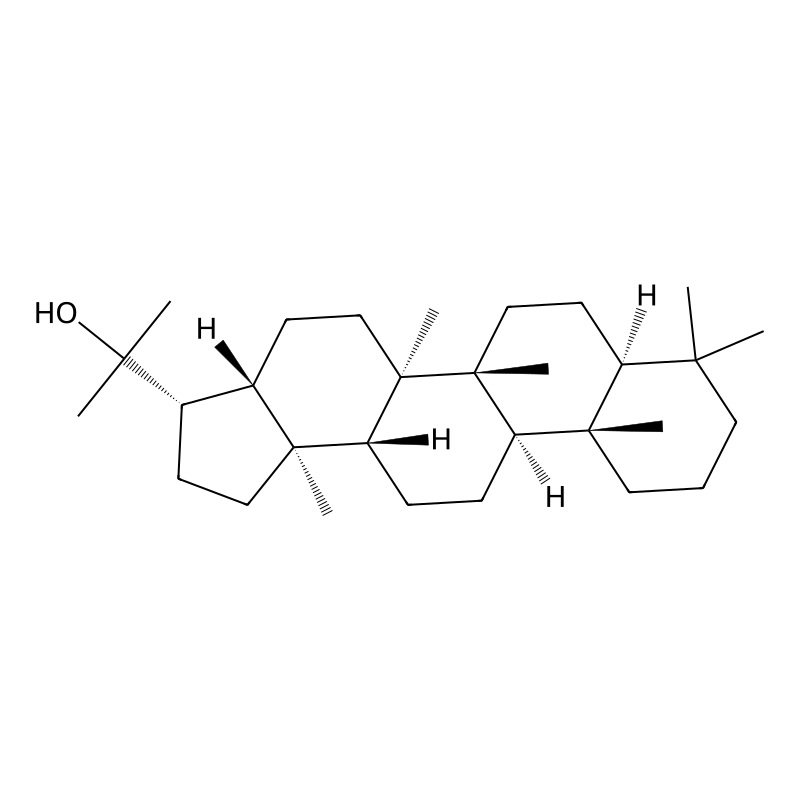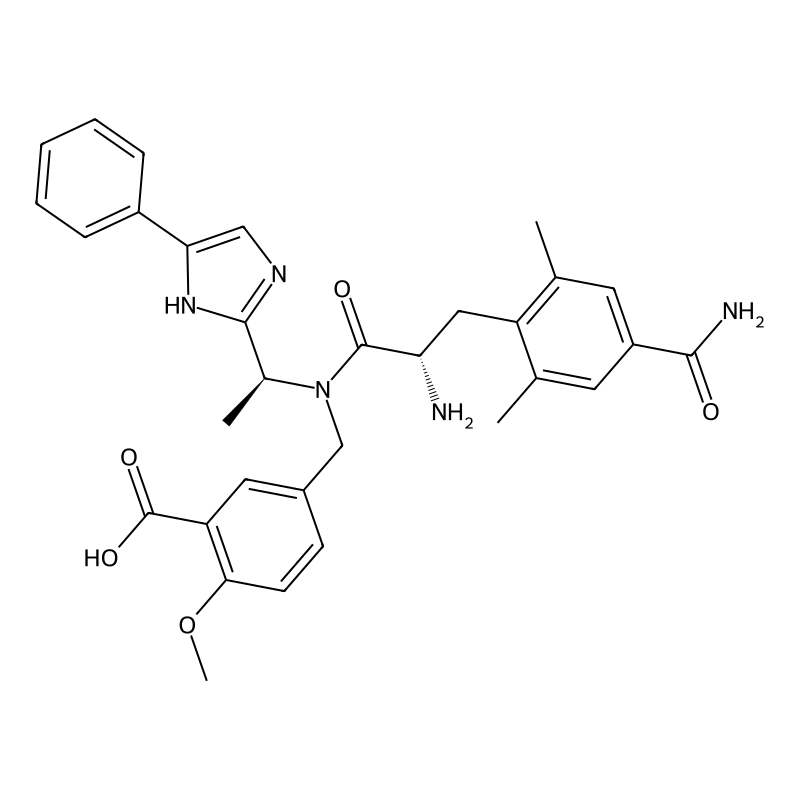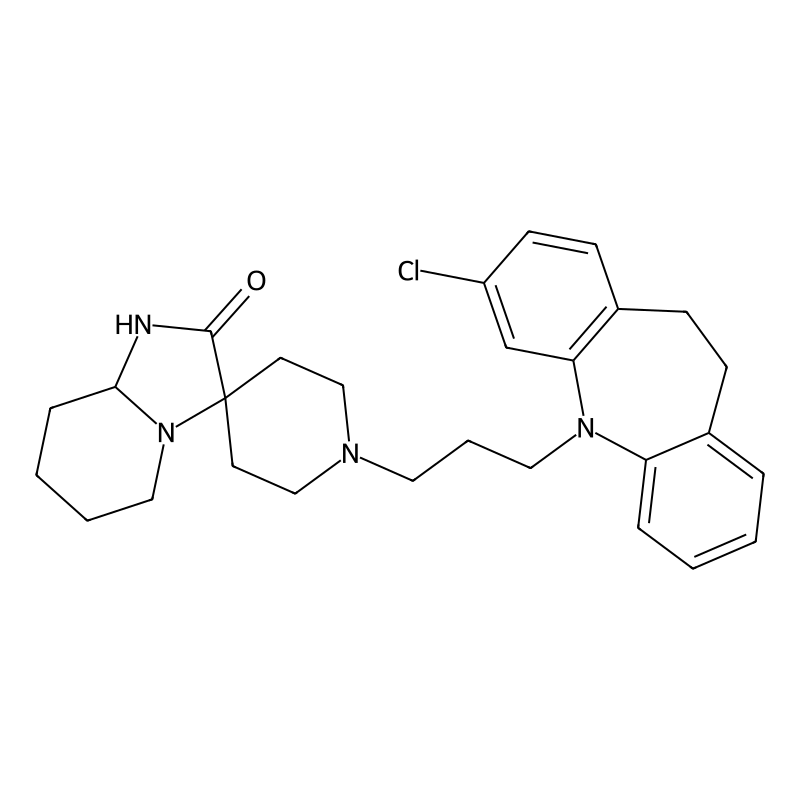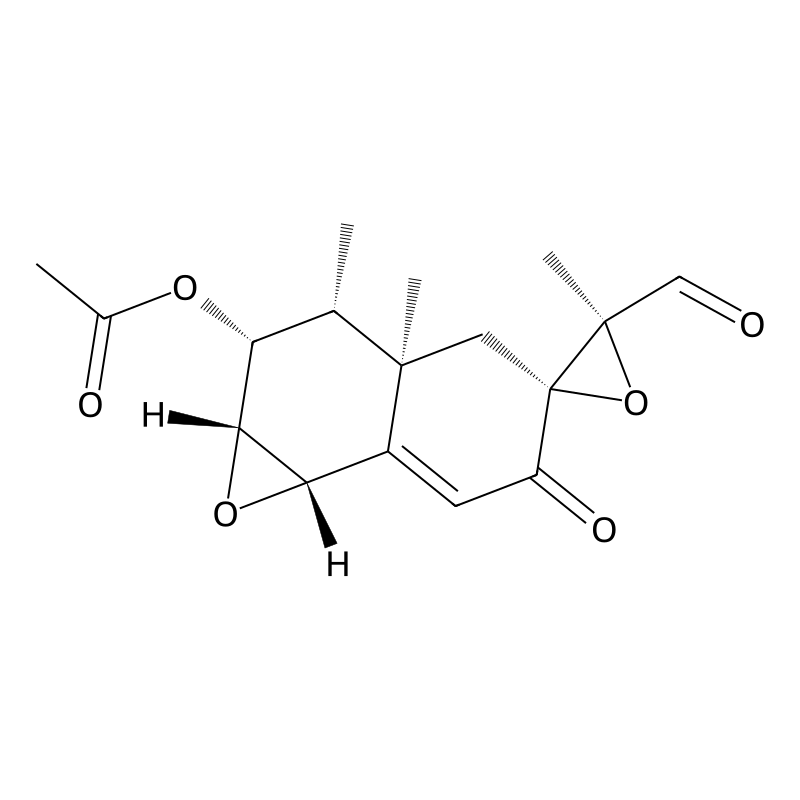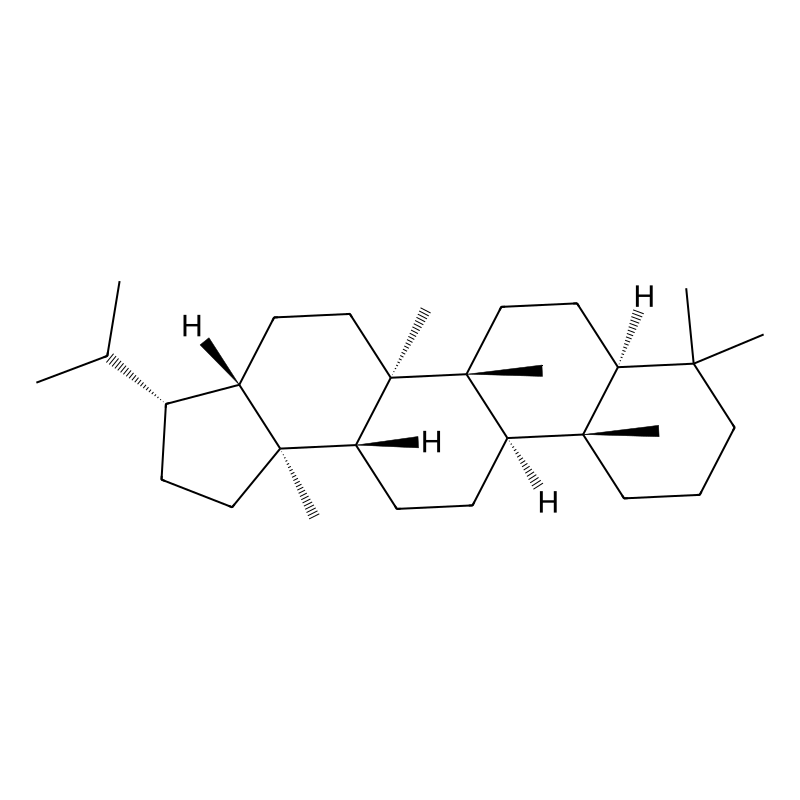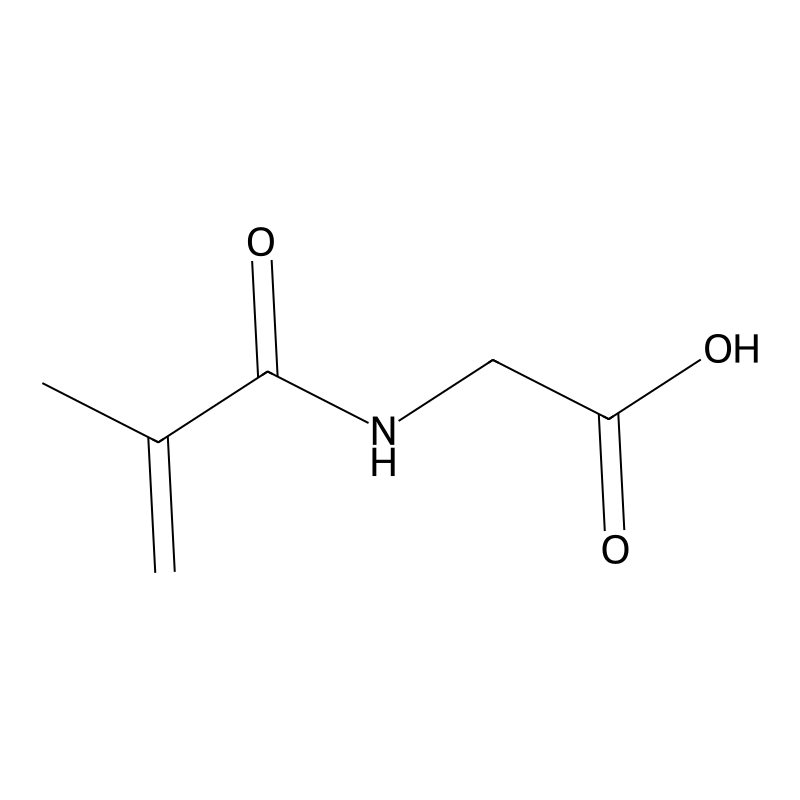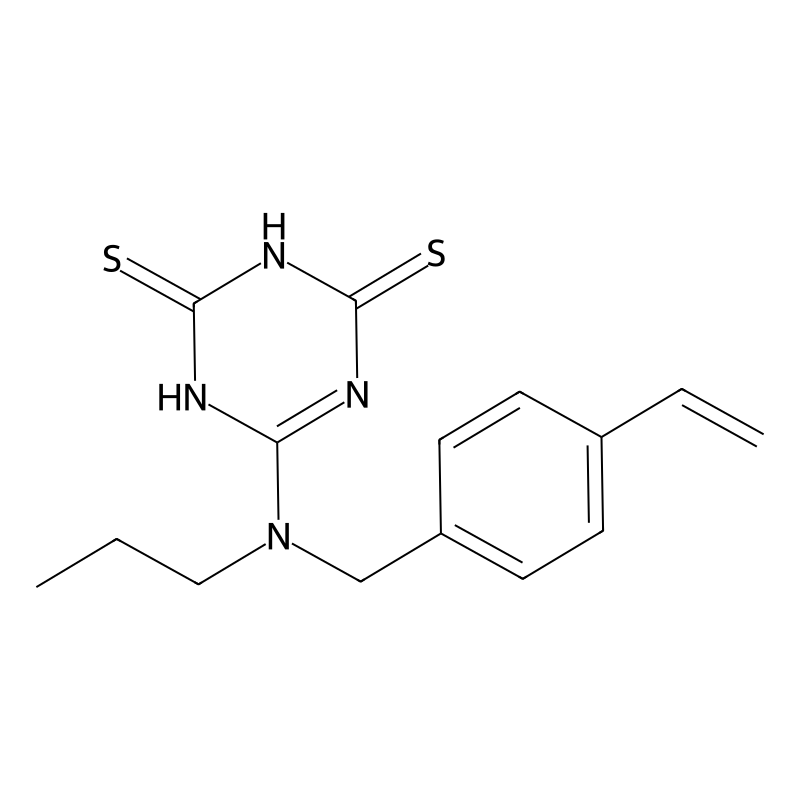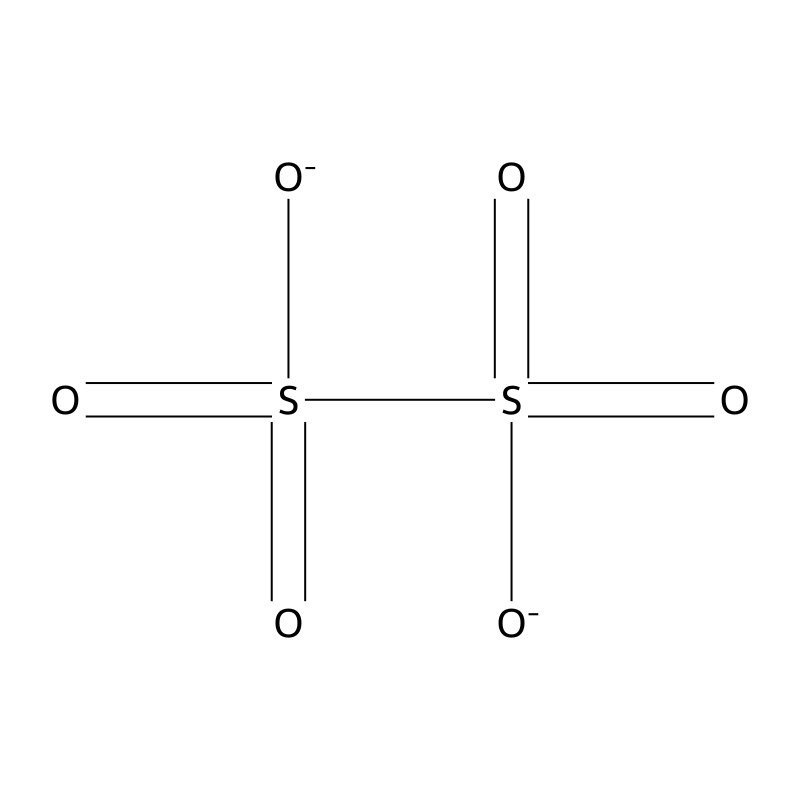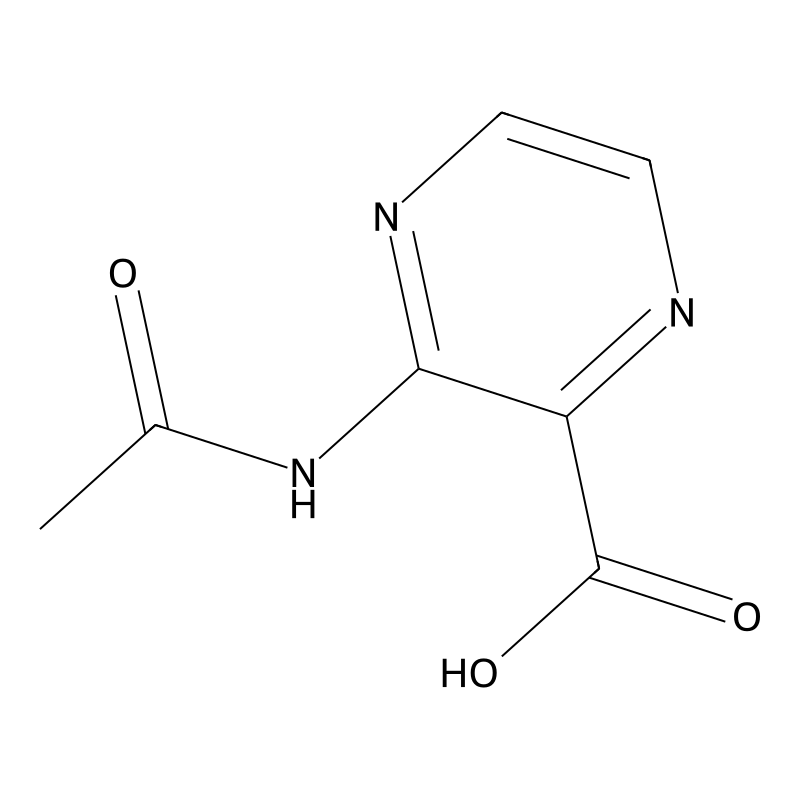3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate
![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propi...](/img/structure-2d/800/S871571.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Monomer for hydrogels
The presence of both a methacrylate group (known for its ability to undergo polymerization) and a charged quaternary ammonium group suggests CBMA could be a candidate monomer for the development of novel hydrogels. Hydrogels are three-dimensional networks that can absorb large amounts of water. Depending on the specific design, CBMA-containing hydrogels could have various properties useful for research, such as responsiveness to pH or ionic strength [].
Biocompatible Materials
The charged nature of CBMA might contribute to biocompatibility, making it a potential component in materials intended for contact with biological tissues. Further research would be needed to confirm this and assess its suitability for specific applications [].
Surface Modification
The combination of a functional methacrylate group and a charged moiety could allow CBMA to be used for surface modification. This could involve attaching CBMA to surfaces to introduce specific functionalities, such as altering surface charge or improving adhesion [].
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is a quaternary ammonium compound characterized by the presence of both a methacryloyloxy group and a propionate moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.28 g/mol. This compound is notable for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications, particularly in polymer chemistry and materials science.
The chemical reactivity of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate primarily involves polymerization, where the methacrylate group can participate in free radical polymerization processes. This reaction typically occurs under the influence of heat or photoinitiators, leading to the formation of poly(methacryloyloxyethyl dimethylammonio propionate) networks. The compound can also undergo hydrolysis, where the methacrylate group can react with water, leading to the formation of carboxylic acid derivatives.
Research indicates that 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate exhibits biological activity that may include antimicrobial properties due to its cationic nature. Such compounds often interact with microbial membranes, leading to cell lysis. Additionally, its amphiphilic characteristics may enhance its ability to penetrate biological membranes, which could be beneficial in drug delivery systems.
The synthesis of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate typically involves several steps:
- Starting Materials: The synthesis begins with dimethylaminoethyl methacrylate and a suitable propionic acid derivative.
- Reaction Conditions: Under controlled temperatures (often around 0°C), the components are mixed in a solvent such as ethanol or methanol.
- Polymerization: The mixture is subjected to free radical initiation, commonly using azobisisobutyronitrile as an initiator.
- Purification: The product is purified through crystallization or precipitation methods involving solvents like acetone or triethylamine to yield the final compound.
For example, one synthesis method yielded 18.5 g of the refined product from an initial reaction mixture through a series of dilutions and precipitations .
Interaction studies have shown that 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate can effectively interact with various substrates, including biological membranes and other polymers. Its cationic nature allows it to bind electrostatically to anionic surfaces, which can enhance its stability and performance in applications such as drug delivery and surface coatings.
Several compounds share structural similarities with 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, each exhibiting unique properties:
Uniqueness
The uniqueness of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate lies in its specific combination of methacrylate functionality and cationic charge, which allows it to form stable polymers that can be tailored for various applications, particularly in biomedical fields where biocompatibility is essential.
The synthesis of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate represents a critical area of research in polymer chemistry, with applications spanning biomedical materials, antifouling surfaces, and drug delivery systems. This comprehensive analysis examines the various synthetic approaches, polymerization strategies, and green chemistry considerations associated with this important zwitterionic monomer.
Monomer Preparation Techniques
The preparation of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate involves several established synthetic methodologies, each offering distinct advantages in terms of yield, purity, and scalability.
Primary Synthesis Route: DMAEMA-β-propiolactone Reaction
The most widely reported synthesis involves the reaction of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with β-propiolactone under controlled conditions [1] [2]. This reaction proceeds through nucleophilic ring-opening of the lactone by the tertiary amine group, forming the zwitterionic carboxybetaine structure. The optimized reaction conditions involve maintaining the reaction temperature at 4°C for 6 hours in anhydrous acetone under nitrogen atmosphere [2]. This approach consistently yields the target monomer with 56% isolated yield and high purity (>98% by HPLC) [3] [4].
The reaction mechanism involves the quaternization of the dimethylamino group followed by simultaneous formation of the carboxylate functionality through lactone ring-opening. The low temperature requirement helps prevent decomposition of the thermally sensitive β-propiolactone while ensuring complete conversion of the starting materials [1].
Alternative Synthetic Approaches
Research has explored alternative synthetic pathways to enhance yield and reduce environmental impact. Direct esterification approaches using polar aprotic solvents have shown promise for scalable synthesis . The selection of appropriate solvents, such as dimethyl sulfoxide or acetonitrile, can significantly influence reaction kinetics and product purity .
Quaternization approaches involving dimethylaminoethanol intermediates provide another viable synthetic route . This method offers greater control over the quaternization step and can potentially reduce side reactions that may occur during direct lactone ring-opening procedures.
Purification and Characterization Methods
The purification of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate typically involves precipitation from anhydrous acetone followed by multiple washing cycles with anhydrous ether [2]. The product is characterized using proton nuclear magnetic resonance (¹H NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis to confirm structure and purity [3] [4].
Quality control parameters include melting point determination (101°C decomposition) [3] [6], moisture content analysis, and assessment of polymerizable vinyl functionality retention. The monomer exhibits characteristic NMR signals at δ 6.06 (vinyl proton), 4.55 (ester linkage), and 3.10 ppm (quaternary ammonium methyls) [2].
Polymerization Strategies
The controlled polymerization of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate requires specialized techniques to accommodate the charged nature of the monomer while maintaining precise molecular weight control and narrow molecular weight distributions.
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization has emerged as a highly effective method for synthesizing well-defined poly(carboxybetaine methacrylate) with controlled molecular weights and low dispersities [1] [7]. The ATRP of carboxybetaine methacrylate typically employs copper-based catalyst systems comprising copper(I) bromide, copper(II) bromide, and nitrogen-containing ligands such as 2,2'-bipyridine or tris(2-pyridylmethyl)amine [1] [8].
Optimized ATRP Conditions:
- Catalyst system: CuBr/CuBr₂/TPMA (1:0.1:2.2 molar ratio)
- Solvent: Methanol/water mixtures (4:1 v/v)
- Temperature: 25°C for controlled polymerization
- Reaction time: 24 hours under nitrogen protection
- Monomer concentration: 0.15 g/mL [1]
The ATRP mechanism involves reversible activation and deactivation of dormant polymer chains through halogen transfer, maintaining low concentrations of active radicals and minimizing termination reactions [9]. This approach consistently produces polymers with molecular weights ranging from 15,000 to 100,000 g/mol and dispersities below 1.3 [8] [10].
Recent advances in ATRP methodology include the development of photo-induced ATRP systems that operate under ambient conditions with enhanced oxygen tolerance [8]. These systems utilize methylene blue as a photocatalyst in combination with copper complexes, enabling polymerization in open-air conditions while maintaining excellent control over molecular weight and dispersity [8].
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization offers exceptional versatility for synthesizing carboxybetaine methacrylate polymers with complex architectures and functional end groups [11] [12]. The technique employs thiocarbonylthio compounds as chain transfer agents, enabling precise control over polymer molecular weight and providing access to block copolymers and other advanced architectures [13].
RAFT Polymerization Parameters:
- Chain Transfer Agent: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
- Initiator: 4,4'-azobis(4-cyanovaleric acid) (V-501)
- Temperature: 70°C
- Solvent: Water/trifluoroethanol mixtures
- Reaction time: 3-6 hours for high conversion [11] [12]
The RAFT mechanism proceeds through degenerative chain transfer, allowing rapid equilibration between active and dormant species [13]. This approach has demonstrated excellent control for carboxybetaine methacrylate polymerization, yielding polymers with dispersities below 1.5 and enabling the synthesis of block copolymers with other functional monomers [14] [15].
Advanced RAFT techniques include photo-RAFT polymerization using visible light activation, which operates under mild conditions and eliminates the need for thermal initiation [12] [16]. These methods have proven particularly effective for aqueous polymerization systems, achieving high monomer conversions (>95%) while maintaining narrow molecular weight distributions [12].
Controlled Radical Branching Polymerization (CRBP)
Controlled Radical Branching Polymerization represents an emerging technique for synthesizing branched poly(carboxybetaine methacrylate) with tunable degrees of branching [17] [18]. This methodology employs inibramer chemistry, utilizing bifunctional monomers that serve as both chain transfer agents and branching points during polymerization [17].
CRBP Methodology:
- Inibramer: Sodium 2-bromoacrylate
- Photocatalyst: Eosin Y
- Catalyst: Copper complexes with TPMA ligand
- Conditions: Green light irradiation (525 nm) in aqueous media
- Temperature: 15-18°C under ambient atmosphere [17] [18]
The CRBP approach enables precise control over branching density while maintaining living characteristics typical of controlled radical polymerization [17]. This technique has proven particularly valuable for preparing protein-polymer bioconjugates, where the branched architecture provides enhanced shielding effects and improved biocompatibility [18].
Kinetic studies of CRBP demonstrate first-order kinetics with respect to monomer consumption and controlled molecular weight evolution with conversion [18]. The method achieves high monomer conversions (>85%) while maintaining relatively low dispersities (Đ ≤ 1.5), making it suitable for applications requiring well-defined branched polymer architectures [17].
Aqueous One-Pot Synthesis Approaches
The development of aqueous one-pot synthesis methods represents a significant advancement in sustainable polymer chemistry, offering environmentally benign alternatives to traditional organic solvent-based processes [19] [20].
RAFT-Mediated Aqueous Synthesis
Recent innovations in RAFT polymerization have enabled efficient one-pot synthesis of zwitterionic polymers in purely aqueous media [19] [20]. These approaches eliminate the need for organic solvents while maintaining excellent control over polymer properties and enabling facile purification through pH-induced precipitation [20].
The aqueous RAFT synthesis typically involves sequential monomer addition, allowing for the preparation of block copolymers without intermediate purification steps [14] [15]. Optimization of chain transfer agent and initiator concentrations enables high monomer conversions (>99%) at each polymerization step, facilitating precise control over block ratios and overall molecular weight [14].
Key Advantages of Aqueous One-Pot Synthesis:
- Elimination of organic solvents
- Simplified purification procedures
- Enhanced safety profile
- Reduced environmental impact
- Scalability for industrial applications [19] [20]
Photo-Initiated Aqueous Systems
Photo-initiated polymerization systems operating in aqueous media provide additional benefits for green synthesis applications [12] [16]. These systems utilize water-soluble photoinitiators and operate under ambient conditions with broad wavelength compatibility (365-730 nm) [8] [12].
The photo-RAFT approach enables temporal control over polymerization, allowing for on-demand initiation and termination of polymer growth [12]. This methodology has demonstrated excellent scalability, with successful demonstrations ranging from microwell plates to multi-liter reaction vessels [12].
Green Chemistry Considerations in Synthesis
The implementation of green chemistry principles in carboxybetaine methacrylate synthesis addresses critical environmental and sustainability concerns while maintaining high synthetic efficiency and product quality.
Solvent Selection and Atom Economy
Water serves as the primary solvent for many optimized synthetic protocols, significantly reducing environmental impact compared to organic solvent-based approaches [19] [20]. The replacement of hazardous organic solvents with water-based systems aligns with green chemistry principles while often improving reaction safety and product purification [21].
Atom economy considerations focus on minimizing waste generation through direct synthetic routes that avoid protecting group chemistry [20]. The development of one-pot procedures eliminates intermediate purification steps, reducing both solvent consumption and energy requirements [19] [20].
Energy Efficiency and Process Intensification
Modern synthetic approaches emphasize reduced energy requirements through lower reaction temperatures and shorter reaction times [8] [12]. Photo-initiated systems operate at ambient temperature while achieving high reaction rates, significantly reducing energy consumption compared to thermal processes [8] [12].
Microwave-assisted synthesis has shown promise for solvent-free conditions, enabling rapid heating and enhanced reaction rates while minimizing energy input [22]. These approaches align with green chemistry principles by combining energy efficiency with reduced solvent usage [22].
Catalytic Efficiency and Recyclability
Advanced catalyst systems for ATRP and RAFT polymerization demonstrate improved efficiency at lower catalyst loadings, reducing both cost and environmental impact [8] [10]. Recent developments in photo-catalytic systems enable catalyst recycling and reuse, further enhancing the sustainability profile of synthetic protocols [8].
The development of bio-based catalyst systems, including enzymatic approaches, represents an emerging area for sustainable polymer synthesis [23]. These systems operate under mild conditions and utilize renewable catalyst sources, aligning with principles of green chemistry and sustainable development [23].
